DMT-2'O-MOE-rG(ib) Phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

251647-55-9 |

|---|---|

Fórmula molecular |

C47H60N7O10P |

Peso molecular |

914.0 g/mol |

Nombre IUPAC |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1 |

Clave InChI |

LADCDGNEBIQAAU-SBCRAQIVSA-N |

SMILES isomérico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |

SMILES canónico |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |

Origen del producto |

United States |

Foundational & Exploratory

The Core of Next-Generation Oligonucleotide Therapeutics: A Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutic development, offering unprecedented control over gene expression. At the heart of many of these cutting-edge therapies lies a critical building block: DMT-2'O-MOE-rG(ib) Phosphoramidite . This in-depth technical guide provides a comprehensive overview of this essential molecule, from its fundamental properties to its application in the synthesis of high-performance oligonucleotides for research and drug development.

Introduction to this compound

This compound is a chemically modified nucleoside phosphoramidite, a fundamental reagent used in the solid-phase synthesis of oligonucleotides. It is a derivative of guanosine, featuring several key modifications that impart superior properties to the resulting oligonucleotide chain.

The nomenclature of this compound can be deconstructed to understand its structure:

-

DMT (Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl of the ribose sugar. This acid-labile group is crucial for the stepwise, controlled assembly of the oligonucleotide chain.

-

2'O-MOE (2'-O-Methoxyethyl): A modification at the 2'-position of the ribose sugar where a methoxyethyl group is attached. This is the key modification that confers many of the desirable therapeutic properties.

-

rG (riboguanosine): Indicates the base is guanine attached to a ribose sugar.

-

(ib) (isobutyryl): A protecting group on the exocyclic amine of the guanine base to prevent unwanted side reactions during synthesis.

-

Phosphoramidite: The reactive phosphorus group at the 3'-position, which enables the formation of the phosphodiester or phosphorothioate backbone of the oligonucleotide.

The 2'-O-Methoxyethyl (2'-O-MOE) modification is a hallmark of second-generation antisense oligonucleotides (ASOs) and is incorporated into several FDA-approved drugs.[1][2][3] This modification significantly enhances the therapeutic potential of oligonucleotides by improving their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in oligonucleotide synthesis.

| Property | Value | Reference |

| Chemical Formula | C47H60N7O10P | [4][5] |

| Molecular Weight | 913.99 g/mol | [4][5] |

| CAS Number | 251647-55-9 | [4][5] |

| Appearance | Off-white to white solid | [5] |

| Purity (HPLC) | ≥95% | [5] |

| Solubility | Soluble in anhydrous acetonitrile | |

| Storage | -20°C under an inert atmosphere | [4] |

The Significance of the 2'-O-MOE Modification

The introduction of the 2'-O-MOE group at the 2'-position of the ribose sugar is the defining feature of this phosphoramidite and confers several critical advantages to the resulting oligonucleotides.

Enhanced Nuclease Resistance

Unmodified RNA is rapidly degraded by nucleases present in biological fluids and tissues. The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage.[1][2][6] This increased stability extends the half-life of the oligonucleotide in vivo, allowing for a longer duration of action.

Increased Binding Affinity

The 2'-O-MOE modification pre-organizes the ribose sugar into an A-form RNA-like helical geometry.[7] This conformational preference enhances the binding affinity (hybridization) of the oligonucleotide to its complementary RNA target.[3][6] The increased affinity translates to higher potency, allowing for lower therapeutic doses.

Favorable Pharmacokinetic Profile

Oligonucleotides containing 2'-O-MOE modifications exhibit improved pharmacokinetic properties, including better tissue distribution and reduced toxicity compared to earlier generation phosphorothioate oligonucleotides.[1]

Experimental Protocols

The successful synthesis of high-quality 2'-O-MOE modified oligonucleotides requires optimized protocols for solid-phase synthesis, deprotection, and purification.

Solid-Phase Oligonucleotide Synthesis

The synthesis of 2'-O-MOE modified oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The following table outlines the key steps and recommended conditions for incorporating this compound.

| Step | Reagents and Conditions | Recommended Time |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds |

| 2. Coupling | 0.1 M this compound in Acetonitrile; Activator (e.g., 0.45 M Tetrazole or 0.25 M DCI in Acetonitrile) | 6 minutes |

| 3. Capping | Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF) | 30-60 seconds |

| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds |

Note: The cycle is repeated for each subsequent nucleotide addition.

References

- 1. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. ymc.co.jp [ymc.co.jp]

- 7. trilinkbiotech.com [trilinkbiotech.com]

Unveiling the Cornerstone of Therapeutic Oligonucleotides: A Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite

For researchers, scientists, and professionals steering the future of drug development, the precise chemical architecture of oligonucleotide building blocks is paramount. This in-depth technical guide elucidates the core characteristics, synthesis, and application of DMT-2'O-MOE-rG(ib) Phosphoramidite, a critical component in the synthesis of therapeutic antisense oligonucleotides.

This phosphoramidite is a highly modified guanosine derivative designed to enhance the therapeutic properties of synthetic nucleic acid-based drugs. Its intricate structure, featuring a 5'-dimethoxytrityl (DMT) group, a 2'-O-methoxyethyl (MOE) modification, an isobutyryl (ib) protected guanine base, and a 3'-phosphoramidite moiety, collectively contributes to improved stability, binding affinity, and in vivo performance of oligonucleotides.

Core Chemical and Physical Properties

This compound is a white to off-white solid, and its fundamental properties are summarized in the table below. This data is critical for its proper handling, storage, and application in automated oligonucleotide synthesis.

| Property | Value | Reference |

| Chemical Formula | C47H60N7O10P | |

| Molecular Weight | 913.99 g/mol | |

| CAS Number | 251647-55-9 | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% (HPLC/qNMR) | [1] |

| Storage Conditions | -20°C to -80°C, under inert atmosphere, protected from light | [2] |

The Significance of the 2'-O-Methoxyethyl (MOE) Modification

The defining feature of this phosphoramidite is the 2'-O-MOE group on the ribose sugar. This modification is a cornerstone of second-generation antisense oligonucleotide technology, imparting several advantageous properties:

-

Enhanced Nuclease Resistance: The 2'-O-MOE modification provides significant protection against degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide drug.[4]

-

Increased Binding Affinity: Oligonucleotides incorporating 2'-O-MOE residues exhibit a higher binding affinity for their target RNA sequences. This is attributed to the pre-organization of the sugar pucker into an A-form helix, which is favorable for RNA duplex formation. Each 2'-O-MOE modification can increase the melting temperature (Tm) by 0.9 to 1.6 °C.[4]

-

Reduced Toxicity: Compared to earlier phosphorothioate-based antisense oligonucleotides, those containing 2'-O-MOE modifications have shown a more favorable toxicity profile.

-

Favorable Pharmacokinetics: The 2'-O-MOE modification contributes to improved pharmacokinetic properties, including better tissue distribution and retention.[5]

Chemical Structure and Signaling Pathway

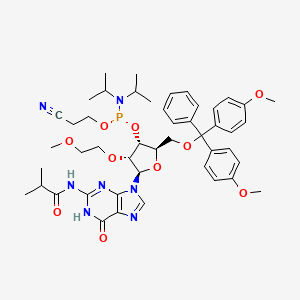

The chemical structure of this compound is meticulously designed for its role in solid-phase oligonucleotide synthesis. The diagram below illustrates the key functional groups and their roles.

Figure 1: Chemical structure of this compound.

Experimental Protocols

While the precise, proprietary synthesis protocols for commercially available this compound are not publicly detailed, the general synthetic strategy for nucleoside phosphoramidites is well-established. Below are generalized experimental protocols for both the synthesis of such a phosphoramidite and its subsequent use in oligonucleotide synthesis.

General Synthesis of a 2'-O-Modified Guanosine Phosphoramidite

This process involves multiple steps of protection, modification, and phosphitylation.

-

Protection of Guanosine: The exocyclic amine of guanosine is protected, typically with an isobutyryl group, to prevent side reactions. The 5'-hydroxyl group is protected with a DMT group.

-

2'-O-Alkylation: The 2'-hydroxyl group is alkylated to introduce the methoxyethyl group. This is a critical step that requires specific reaction conditions to ensure regioselectivity.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final phosphoramidite.

-

Purification: The crude product is purified using silica gel chromatography to obtain the high-purity this compound.

Use in Solid-Phase Oligonucleotide Synthesis

This compound is used in automated DNA/RNA synthesizers following the standard phosphoramidite cycle. The workflow is depicted below.

Figure 2: Solid-phase oligonucleotide synthesis cycle.

Detailed Steps:

-

Detritylation: The synthesis cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the solid support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.

-

Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst (e.g., tetrazole or a derivative) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling time for sterically hindered 2'-O-protected ribonucleoside phosphoramidites is typically longer than for deoxynucleoside phosphoramidites, often in the range of 5-15 minutes.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide product.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

-

Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphate backbone, and the 2'-hydroxyls if applicable) are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine.

Applications in Drug Development

Oligonucleotides synthesized with this compound are at the forefront of nucleic acid therapeutics. The enhanced properties of 2'-O-MOE modified oligonucleotides make them ideal for:

-

Antisense Oligonucleotides (ASOs): These are short, single-stranded nucleic acid sequences that bind to a specific mRNA and modulate gene expression, often by promoting RNase H-mediated degradation of the target mRNA.

-

Small Interfering RNAs (siRNAs): While siRNAs primarily utilize other modifications, the principles of enhanced stability and binding affinity from 2'-O-MOE can be applied to improve their therapeutic potential.

-

Aptamers: These are structured oligonucleotides that bind to specific target molecules, such as proteins, with high affinity and specificity, acting as therapeutic agents or diagnostic tools.

References

- 1. DMT-2'-O-MOE-rG(Ib) Phosphoramidite 251647-55-9 | TCI AMERICA [tcichemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) RNA Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by chemical modifications that enhance the drug-like properties of oligonucleotides. Among these, the second-generation 2'-O-Methoxyethyl (2'-O-MOE) modification of RNA has emerged as a cornerstone technology, particularly in the development of antisense oligonucleotides (ASOs).[1][2] This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, a strategic alteration that confers a multitude of advantageous properties.[2][3]

This technical guide provides a comprehensive overview of the core properties of 2'-O-MOE RNA modifications, including their impact on binding affinity, nuclease resistance, and mechanism of action. Detailed experimental protocols for the characterization of 2'-O-MOE modified oligonucleotides are provided, along with a summary of key quantitative data and visual representations of relevant biological pathways.

Core Properties of 2'-O-MOE Modifications

The introduction of the 2'-O-MOE group profoundly influences the biophysical and pharmacological characteristics of an oligonucleotide. These properties have been pivotal in the clinical success of several ASO-based therapies.

Enhanced Binding Affinity

A critical determinant of antisense efficacy is the binding affinity of the oligonucleotide to its target RNA. The 2'-O-MOE modification significantly enhances this affinity, as quantified by the melting temperature (Tm) of the oligonucleotide-RNA duplex. The methoxyethyl group helps to pre-organize the sugar pucker into an A-form geometry, which is favorable for RNA binding.[3] This results in an increase in Tm of approximately 0.9 to 1.6 °C per modification.[3]

Superior Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic potential. The 2'-O-MOE modification provides substantial protection against nuclease-mediated degradation, thereby increasing the in vivo half-life of the ASO.[1][2] This enhanced stability is a key factor in achieving sustained target engagement and therapeutic effect. While specific half-life values can vary depending on the sequence and overall chemical composition, 2'-O-MOE modification, often in combination with a phosphorothioate (PS) backbone, dramatically extends the oligonucleotide's persistence in biological matrices compared to unmodified counterparts.[4]

Favorable Pharmacokinetic and Toxicological Profile

Compared to earlier generations of antisense chemistries, 2'-O-MOE modified oligonucleotides generally exhibit a more favorable safety profile, with reduced non-specific protein binding and lower toxicity at therapeutic doses.[1][2] Their pharmacokinetic properties allow for effective delivery to various tissues, and their increased stability contributes to a longer duration of action, enabling less frequent dosing.[4]

Data Presentation

The following tables summarize key quantitative data illustrating the impact of 2'-O-MOE modifications.

| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference(s) |

| 2'-O-MOE | +0.9 to +1.6 | [3] |

| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [3] |

| 2'-Fluoro (2'-F) | +2.5 | [3] |

Table 1: Comparative Binding Affinity of 2' Sugar Modifications. This table highlights the increase in thermal stability conferred by different 2' modifications when hybridized to a complementary RNA strand.

| Oligonucleotide Chemistry | Relative Nuclease Resistance | Key Observations | Reference(s) |

| Unmodified RNA/DNA | Very Low | Rapidly degraded by endo- and exonucleases. | |

| Phosphorothioate (PS) | Moderate | Increased resistance compared to unmodified oligos, but can have off-target effects. | |

| 2'-O-MOE | High | Synergistically enhances nuclease resistance, especially when combined with a PS backbone. | [1][2] |

| Locked Nucleic Acid (LNA) | Very High | Offers exceptional nuclease resistance. |

Table 2: Qualitative Comparison of Nuclease Resistance. This table provides a general comparison of the stability of oligonucleotides with different chemical modifications in the presence of nucleases.

| ASO Target | ASO Chemistry | Dose | Route of Administration | Target Knockdown (%) | Animal Model | Reference(s) |

| PTEN | 2'-O-MOE Gapmer | 50 mg/kg | Intraperitoneal | ~50% in liver | Mouse | [5] |

| ApoB | 5-10-5 2'-O-MOE Gapmer | 2.5 µmol/kg (twice weekly) | Intravenous | 84% in liver | Mouse | [6] |

| TRADD | 4-10-4 2'-O-MOE Gapmer | 4.5 µmol/kg (twice weekly) | Intravenous | 77% in liver | Mouse | [6] |

Table 3: In Vivo Efficacy of 2'-O-MOE ASOs. This table presents examples of target gene knockdown achieved with systemically administered 2'-O-MOE gapmer ASOs in mouse models.

Mechanisms of Action

2'-O-MOE modified ASOs can be designed to modulate gene expression through two primary mechanisms: RNase H-mediated degradation and steric hindrance.

RNase H-Mediated Degradation

For applications requiring target mRNA degradation, 2'-O-MOE modifications are incorporated into a "gapmer" design. In this configuration, a central block of DNA or phosphorothioate DNA nucleotides is flanked by wings of 2'-O-MOE modified nucleotides. When the gapmer ASO binds to its target mRNA, the DNA:RNA heteroduplex in the central gap is recognized and cleaved by the enzyme RNase H1. The 2'-O-MOE wings protect the oligonucleotide from nuclease degradation and enhance target affinity.

References

- 1. microsynth.com [microsynth.com]

- 2. idtdna.com [idtdna.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2'-O-Methoxyethyl (2'-MOE) Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of 2'-O-methoxyethyl (2'-MOE) modifications represents a significant milestone in the development of oligonucleotide therapeutics. As a second-generation antisense technology, 2'-MOE modifications have endowed antisense oligonucleotides (ASOs) with superior drug-like properties, leading to the successful development and approval of several ASO drugs.[1] This technical guide provides an in-depth exploration of the core mechanism of action of 2'-MOE modified oligonucleotides, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Fundamental Principles of 2'-MOE Modification

The 2'-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar moiety with a 2'-O-methoxyethyl group.[1] This chemical alteration is fundamental to the enhanced therapeutic properties of the oligonucleotide.

Enhanced Nuclease Resistance

A primary challenge for therapeutic oligonucleotides is their rapid degradation by nucleases present in biological fluids and tissues. The 2'-MOE modification provides a steric shield, protecting the phosphodiester backbone from nuclease-mediated cleavage.[2] This increased resistance to both endonucleases and exonucleases significantly extends the in vivo half-life of the ASO, allowing for less frequent dosing and sustained target engagement.[3]

Increased Binding Affinity and Specificity

The 2'-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker conformation. This conformation is energetically favorable for binding to complementary RNA, resulting in a more stable ASO-RNA duplex.[1] This increased binding affinity is quantified by a significant increase in the melting temperature (Tm) of the duplex. Each 2'-MOE modification can increase the Tm by approximately 0.9 to 1.6 °C.[1] This enhanced affinity also contributes to improved specificity, as the energetic penalty for mismatched base pairs is greater.[1]

Mechanisms of Action

2'-MOE modified oligonucleotides primarily exert their therapeutic effects through two distinct mechanisms: RNase H-mediated degradation of target RNA and steric hindrance of RNA processing or function.

RNase H-Mediated Degradation (Gapmer Design)

The most common mechanism for 2'-MOE ASOs designed to downregulate gene expression is the recruitment of RNase H1, an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex.[4] Since 2'-MOE modifications do not support RNase H1 activity, a "gapmer" design is employed.[1][5]

A gapmer ASO consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-MOE modified nucleotides.[5][6] The 2'-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap forms the substrate for RNase H1 upon hybridization to the target mRNA.[4] This leads to the catalytic degradation of the target mRNA, thereby inhibiting protein expression.

Steric Hindrance

For applications where simple target degradation is not the goal, such as splice modulation or translation inhibition, ASOs can be fully modified with 2'-MOE nucleotides. These fully modified ASOs are not substrates for RNase H1.[1] Instead, they act via a steric hindrance mechanism. By binding to a specific site on a pre-mRNA or mRNA, they can physically block the binding of cellular machinery involved in splicing or translation.

A notable example is the splice-switching oligonucleotide, nusinersen (Spinraza®), which is fully modified with 2'-MOE and a phosphorothioate backbone. It binds to a specific sequence in the SMN2 pre-mRNA, modulating its splicing to increase the production of functional SMN protein.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of 2'-MOE modified oligonucleotides.

| Property | Modification | Value | Reference |

| Binding Affinity | 2'-MOE (per modification) | ↑ ΔTm 0.9 - 1.6 °C | [1] |

| 2'-O-Methyl (per modification) | ↑ ΔTm ~1.5 °C | [3] | |

| 2'-Fluoro (per modification) | ↑ ΔTm ~2.5 °C | [1] | |

| Nuclease Resistance | Unmodified DNA | Half-life < 15-30 minutes in serum | [7] |

| Phosphorothioate (PS) modified | Half-life > 72 hours in 10% FBS | [3] | |

| 2'-MOE + PS modified | Highly resistant to nuclease metabolism in plasma and tissue | [8] |

| ASO ID (Target) | Design | In Vitro Potency (IC50) | In Vivo Potency (ED50) | Reference |

| ASO 2a (PTEN) | LNA gapmer | 4.9 nM | 6 mg/kg | [9] |

| ASO 2f (PTEN) | 2'-MOE gapmer (2-10-2) | >20 nM | >45 mg/kg | [9] |

| ASO 3a (PTEN) | 2'-MOE gapmer (5-10-5) | 6.2 nM | 36 mg/kg | [9] |

Detailed Experimental Protocols

Serum Stability Assay

This protocol assesses the stability of oligonucleotides in the presence of serum nucleases.[10][11]

Materials:

-

Oligonucleotide duplex (50 pmol)

-

Fetal Bovine Serum (FBS)

-

Nuclease-free water

-

10x Annealing Buffer

-

RNA loading dye

-

15% Polyacrylamide gel

-

1x TBE buffer

Procedure:

-

Prepare 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL.

-

Prepare separate tubes for each time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).

-

Incubate the tubes at 37°C.

-

At each designated time point, stop the reaction by mixing 5 µL of the oligo/serum sample with 5 µL of RNA loading dye and immediately store at -20°C.

-

Analyze the samples by running them on a 15% polyacrylamide gel in 1x TBE buffer.

-

Visualize the bands using a suitable imaging system and quantify the band intensities to determine the degradation rate and half-life.

In Vitro ASO Activity Assay in Cell Culture

This protocol is for determining the potency of an ASO in reducing target mRNA levels in cultured cells.[12][13]

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium and supplements

-

2'-MOE ASO and control ASOs

-

Transfection reagent (if required, though gymnotic uptake is often possible for ASOs)

-

Reagents for RNA isolation and RT-qPCR

Procedure:

-

Plate cells at an optimal density (e.g., 30-50% confluency) in a multi-well plate the day before treatment.

-

Prepare a dilution series of the ASO in culture medium.

-

Treat the cells with the ASO dilutions. For gymnotic delivery, simply add the ASO to the medium. If using a transfection reagent, follow the manufacturer's protocol.

-

Incubate the cells for a specified period (typically 24-72 hours).

-

Harvest the cells and isolate total RNA.

-

Perform RT-qPCR to quantify the expression level of the target mRNA, normalized to a stable housekeeping gene.

-

Calculate the IC50 value, which is the concentration of ASO that produces a 50% reduction in target mRNA levels.

In Vivo ASO Efficacy in Mouse Models

This protocol describes a general procedure for evaluating ASO activity in mice.[14][15][16]

Materials:

-

Appropriate mouse model

-

2'-MOE ASO and control ASO, formulated in sterile PBS

-

Surgical and injection equipment

-

Anesthetics

-

Reagents for tissue homogenization, RNA/protein isolation, RT-qPCR, and/or ELISA/Western blot

Procedure:

-

Administer the ASO to the mice via the desired route (e.g., intraperitoneal injection, intravenous injection, or intracerebroventricular injection for CNS targets).[15]

-

Include control groups receiving a saline vehicle or a non-targeting control ASO.

-

After a defined treatment period, euthanize the animals and harvest the target tissues.

-

Homogenize the tissues and isolate RNA and/or protein.

-

Analyze target mRNA levels using RT-qPCR.

-

Analyze target protein levels using ELISA or Western blotting.

-

Determine the dose-dependent reduction in target expression to establish the in vivo efficacy (ED50).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a 2'-MOE modified antisense oligonucleotide.

Conclusion

The 2'-O-methoxyethyl modification has been instrumental in advancing the field of antisense oligonucleotide therapeutics. By conferring enhanced nuclease resistance and binding affinity, 2'-MOE modifications have enabled the development of potent and durable ASO drugs. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation, is critical for the continued success and innovation in this therapeutic modality. This guide provides a foundational framework for researchers and drug developers working with 2'-MOE modified oligonucleotides.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. synoligo.com [synoligo.com]

- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery and characterization of stereodefined PMO-gapmers targeting tau - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclease Resistance Design and Protocols [genelink.com]

- 8. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]

- 12. aumbiotech.com [aumbiotech.com]

- 13. ncardia.com [ncardia.com]

- 14. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]

- 16. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to DMT-2'O-MOE-rG(ib) Phosphoramidite (CAS: 251647-55-9) for Oligonucleotide-Based Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DMT-2'O-MOE-rG(ib) Phosphoramidite, a critical building block in the synthesis of therapeutic oligonucleotides. This document outlines its chemical properties, its role in enhancing the therapeutic potential of antisense oligonucleotides (ASOs), detailed experimental protocols for its use, and its application in targeting disease-related signaling pathways.

Core Concepts and Chemical Properties

This compound is a chemically modified nucleoside phosphoramidite used in the solid-phase synthesis of oligonucleotides. The key features of this molecule are:

-

5'-O-DMT (Dimethoxytrityl) group: A bulky, acid-labile protecting group on the 5'-hydroxyl function of the ribose sugar, essential for the stepwise, controlled synthesis of oligonucleotides on a solid support.

-

2'-O-MOE (2'-O-Methoxyethyl) modification: A crucial modification on the 2'-position of the ribose sugar that confers desirable drug-like properties to the resulting oligonucleotide.[1] This modification enhances nuclease resistance, increases binding affinity to target RNA, and reduces non-specific protein binding.[2][3] The 2'-O-MOE modification pre-organizes the sugar into a C3'-endo conformation, which is favorable for binding to RNA.[3]

-

Guanosine (rG) base with an isobutyryl (ib) protecting group: The guanosine nucleobase is protected with an isobutyryl group to prevent side reactions during oligonucleotide synthesis.

-

Phosphoramidite group: A reactive phosphorus(III) group that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value | Reference(s) |

| CAS Number | 251647-55-9 | [3][4] |

| Molecular Formula | C47H60N7O10P | [3][4] |

| Molecular Weight | 913.99 g/mol | [3][4] |

| Appearance | White to off-white powder | [4] |

| Purity (HPLC) | ≥95% - ≥98.0% | [3][4] |

| Storage Conditions | -20°C, protect from light | [3] |

| Solubility | Soluble in DMSO |

Impact of 2'-O-MOE Modification on Oligonucleotide Properties

The 2'-O-MOE modification significantly improves the physicochemical and biological properties of oligonucleotides compared to unmodified DNA or RNA and other modifications like 2'-O-Methyl (2'-OMe).

| Property | Unmodified DNA/RNA | 2'-O-Methyl (2'-OMe) | 2'-O-Methoxyethyl (2'-O-MOE) | Reference(s) |

| Binding Affinity (ΔTm per mod.) | Baseline | ~ +1.0 to +1.5 °C | ~ +0.9 to +1.6 °C | [3] |

| Nuclease Resistance | Low | Moderate | High (superior to unmodified and 2'-OMe) | [3] |

| In Vivo Half-life | Short | Improved | Significantly extended | [5] |

| Toxicity | Sequence-dependent | Generally low | Well-tolerated in chronic studies, with a favorable safety profile | [4][6] |

Application in Antisense Technology: The "Gapmer" Design

This compound is a cornerstone in the synthesis of second-generation antisense oligonucleotides (ASOs), particularly those with a "gapmer" design.[7] Gapmers are chimeric oligonucleotides that consist of a central "gap" of deoxynucleotides flanked by "wings" of modified nucleotides, such as 2'-O-MOE.[7]

This design leverages the key properties of both DNA and modified RNA:

-

2'-O-MOE Wings: The modified wings provide high binding affinity to the target mRNA and protect the oligonucleotide from degradation by nucleases.

-

DNA Gap: The central DNA gap is crucial for recruiting RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex and cleaves the target mRNA strand.[7][8]

This targeted degradation of mRNA leads to the downregulation of the corresponding protein, which is the therapeutic mechanism of action for many ASOs.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2'-O-MOE modified oligonucleotides and their subsequent evaluation.

Solid-Phase Synthesis of a 2'-O-MOE Gapmer Oligonucleotide

This protocol outlines the automated solid-phase synthesis of a chimeric 2'-O-MOE/DNA gapmer oligonucleotide using phosphoramidite chemistry.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

-

This compound and other required DNA and 2'-O-MOE phosphoramidites (e.g., A(bz), C(ac), T) dissolved in anhydrous acetonitrile to 0.1 M

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

-

Anhydrous acetonitrile for washing

Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through repeated cycles of deblocking, coupling, capping, and oxidation.

-

Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile.

-

Coupling: The phosphoramidite solution (e.g., this compound) is mixed with the activator solution and delivered to the synthesis column. The coupling reaction, forming a phosphite triester linkage, typically proceeds for 3-5 minutes for modified phosphoramidites.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution. The column is then washed with anhydrous acetonitrile.

These four steps are repeated for each subsequent nucleotide in the sequence.

References

- 1. data.biotage.co.jp [data.biotage.co.jp]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. atdbio.com [atdbio.com]

In-Depth Technical Guide: DMT-2'O-MOE-rG(ib) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-2'O-MOE-rG(ib) Phosphoramidite, a crucial building block in the synthesis of second-generation antisense oligonucleotides (ASOs). We will delve into its chemical properties, its role in solid-phase oligonucleotide synthesis, and the mechanism of action of the resulting modified oligonucleotides.

Core Compound Data

This compound is a chemically modified nucleoside phosphoramidite essential for introducing 2'-O-methoxyethyl (2'-O-MOE) modifications into synthetic RNA strands. This modification enhances the therapeutic properties of oligonucleotides.

| Property | Value | References |

| Molecular Weight | ~914.0 g/mol | [1][2][3] |

| Chemical Formula | C47H60N7O10P | [4][5] |

| CAS Number | 251647-55-9 | [1][2][4][5] |

| Appearance | Off-white solid | [4] |

| Purity | Typically ≥95% (HPLC) | [1][4] |

| Storage Conditions | Refrigerated (-20°C to 0-10°C), under inert gas, protected from moisture and heat. | [3][6] |

The Role of 2'-O-MOE Modification in Antisense Oligonucleotides

The 2'-O-methoxyethyl (2'-O-MOE) modification is a hallmark of second-generation ASO technology, offering significant advantages over first-generation phosphorothioate (PS) oligonucleotides. These benefits include:

-

Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by cellular nucleases and extending its half-life in biological systems.

-

Enhanced Binding Affinity: This modification locks the sugar moiety in an RNA-like (C3'-endo) conformation, which increases the binding affinity of the ASO to its target mRNA. This leads to improved potency.

-

Reduced Toxicity: Compared to earlier modifications, 2'-O-MOE ASOs generally exhibit a better toxicity profile.

Experimental Protocol: Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide

The synthesis of 2'-O-MOE modified oligonucleotides is performed on an automated solid-phase synthesizer. The process involves a repetitive four-step cycle for each nucleotide addition. The following is a generalized protocol for the incorporation of this compound.

Materials:

-

This compound and other required phosphoramidites (e.g., DNA phosphoramidites for the "gap" region).

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

-

Deblocking Solution: Dichloroacetic acid (DCA) in a suitable solvent (e.g., toluene or dichloromethane).

-

Activator Solution: A weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthiotetrazole (BTT) in acetonitrile.

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.

-

Capping Solution B: N-methylimidazole in THF.

-

Oxidizing Solution: Iodine in a mixture of THF, pyridine, and water.

-

Thiolating Agent (for phosphorothioate backbone): 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) or other sulfurizing reagents.

-

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Anhydrous acetonitrile for washing and as a solvent for phosphoramidites and activator.

Instrumentation:

-

Automated DNA/RNA synthesizer.

-

High-Performance Liquid Chromatography (HPLC) system for purification.

-

Mass spectrometer for product verification.

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. The following four steps are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation is monitored to assess coupling efficiency.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using the capping solutions.

-

Oxidation/Sulfurization: The newly formed phosphite triester linkage is unstable and is converted to a more stable phosphate triester by oxidation with the iodine solution. For ASOs with a phosphorothioate backbone, a thiolation step is performed using a sulfurizing agent instead of oxidation.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing:

-

Cleavage from Support and Base Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases (e.g., isobutyryl on guanine) and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide product is purified using reverse-phase or anion-exchange HPLC to separate the full-length product from shorter failure sequences and other impurities.

-

Analysis: The purity and identity of the final oligonucleotide are confirmed by HPLC and mass spectrometry.

Mechanism of Action: RNase H-Mediated Cleavage

A common design for 2'-O-MOE ASOs is the "gapmer" structure. These chimeric oligonucleotides consist of a central "gap" of 8-10 DNA nucleotides flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for their mechanism of action, which involves the recruitment of RNase H.

Pathway Description:

-

Hybridization: The 2'-O-MOE gapmer ASO enters the cell and binds to its complementary target mRNA sequence. The high affinity conferred by the 2'-O-MOE wings ensures stable binding.

-

RNase H Recruitment: The central DNA "gap" of the ASO, when hybridized to the RNA, creates a DNA:RNA duplex. This structure is recognized and bound by the cellular enzyme RNase H.

-

mRNA Cleavage: RNase H specifically cleaves the RNA strand of the DNA:RNA hybrid, leading to the degradation of the target mRNA.

-

Inhibition of Protein Synthesis: The cleavage of the mRNA prevents it from being translated into a functional protein, effectively silencing the expression of the target gene. The ASO is then released and can bind to another target mRNA molecule.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for producing and validating a 2'-O-MOE modified oligonucleotide is a multi-step process that requires careful execution and quality control at each stage.

This in-depth guide provides a foundational understanding of this compound and its critical role in the development of advanced oligonucleotide therapeutics. For specific applications, optimization of the described protocols may be necessary.

References

- 1. lcms.cz [lcms.cz]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. n1collaborative.org [n1collaborative.org]

- 5. Automated Solid-Phase Synthesis of RNA Oligonucleotides Containing a Non-bridging Phosphorodithioate Linkage via Phosphorothioamidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Purity Specifications of DMT-2'O-MOE-rG(ib) Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and impurity considerations for 2'-O-Methoxyethyl-5'-O-DMT-N2-isobutyryl-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (DMT-2'O-MOE-rG(ib) Phosphoramidite). Ensuring the high purity of this phosphoramidite is critical for the successful synthesis of high-quality therapeutic oligonucleotides.

Purity Specifications

The purity of this compound is a critical parameter that directly impacts the efficiency of oligonucleotide synthesis and the quality of the final product. Various suppliers provide this reagent with specified purity levels, which are determined by robust analytical techniques.

Table 1: Purity Specifications from Representative Suppliers

| Supplier | Purity Specification | Analytical Method |

| Sigma-Aldrich | ≥98.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| TCI Chemicals | >95.0%[1] | Quantitative Nuclear Magnetic Resonance (qNMR)[1] |

| Fluorochem | 95%[2] | Not specified |

| MedChemExpress | 95.01%[3] | Not specified |

Impurity Profile and Classification

Impurities in phosphoramidite preparations can arise during synthesis and storage.[4] These impurities are generally classified based on their reactivity and potential to be incorporated into the growing oligonucleotide chain during synthesis.

Table 2: Classification and Examples of Potential Impurities in Phosphoramidites

| Impurity Class | Description | Examples | Impact on Oligonucleotide Synthesis |

| Reactive and Critical | Impurities that can be incorporated into the oligonucleotide and are difficult to separate from the final product.[5][6] | P(V) species (oxidized phosphoramidite)[7], diastereomeric impurities. | Can lead to the formation of undesired oligonucleotide sequences, affecting the final product's purity and biological activity.[5] |

| Reactive but Non-critical | Impurities that may be incorporated into the oligonucleotide but are easily detectable and separable from the desired product.[5] | Phosphoramidites with modifications on the 5'-OH group other than DMT.[6] | May reduce the yield of the target oligonucleotide but can be removed during purification. |

| Non-reactive and Non-critical | Impurities that do not participate in the oligonucleotide synthesis and are easily removed.[6] | Hydrolyzed nucleosides.[6] | Generally have minimal impact on the synthesis process but may indicate reagent degradation. |

The presence of moisture and oxygen can lead to the hydrolysis and oxidation of the phosphoramidite, respectively. Therefore, proper handling and storage under anhydrous and inert conditions are crucial to maintain its purity.[6]

Experimental Protocols for Purity Assessment

Standardized analytical methods are essential for the quality control of phosphoramidites. The following are representative protocols for the analysis of this compound.

RP-HPLC is a primary method for assessing the purity of phosphoramidites.[6] The presence of two peaks for the main product is expected due to the two diastereomers at the chiral phosphorus center.[6]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

-

Gradient: A linear gradient from 50% to 100% Mobile Phase A over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.

-

Analysis: The purity is determined by calculating the area percentage of the main peaks relative to the total peak area.

³¹P NMR is a powerful technique for specifically analyzing the phosphorus-containing compounds, providing information on the phosphoramidite's integrity and the presence of phosphorus-containing impurities, such as P(V) species.[7]

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: Anhydrous acetonitrile-d3 or chloroform-d.

-

Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled ³¹P experiment.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 128.

-

-

Analysis: The main phosphoramidite species will appear as two signals in the range of 148-152 ppm. Oxidized P(V) impurities will appear in the range of -10 to 10 ppm. The relative integration of these signals allows for the quantification of impurities.

LC-MS is employed to identify and characterize impurities by providing mass information.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

-

Chromatography Conditions: Similar to the RP-HPLC method described above.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 100-2000.

-

Capillary Voltage: 3.5 kV.

-

-

Analysis: The mass-to-charge ratio of the eluting peaks is used to identify the parent compound and any potential impurities by comparing the experimental mass with the theoretical mass.

Visualizations

The following diagram illustrates the general workflow for the comprehensive purity analysis of this compound.

References

- 1. DMT-2'-O-MOE-rG(Ib) Phosphoramidite 251647-55-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. usp.org [usp.org]

The Dawn of a New Era in Oligonucleotide Therapeutics: A Deep Dive into 2'-O-Methoxyethyl (2'-O-MOE) Modifications

For Researchers, Scientists, and Drug Development Professionals

The landscape of oligonucleotide-based therapeutics has been profoundly shaped by the advent of chemical modifications that enhance their drug-like properties. Among these, the 2'-O-methoxyethyl (2'-O-MOE) modification stands out as a cornerstone of second-generation antisense oligonucleotide (ASO) technology, paving the way for a new class of potent and stable drugs. This in-depth technical guide explores the discovery, history, and core attributes of 2'-O-MOE modifications, providing a comprehensive resource for professionals in the field.

A Serendipitous Discovery and the Rise of a Second Generation

The journey of 2'-O-MOE modifications began in the quest to overcome the limitations of first-generation antisense oligonucleotides, which were susceptible to nuclease degradation and exhibited modest binding affinity to their target RNA. In the early 1990s, a collaboration between scientists at Ciba-Geigy (now Novartis) and Isis Pharmaceuticals (now Ionis Pharmaceuticals) was pivotal in exploring various 2'-O-alkyl substitutions on the ribose sugar of nucleotides.

A landmark 1995 paper by Pierre Martin described the synthesis and surprising properties of oligonucleotides containing 2'-O-alkoxyalkyl modifications.[1] It was discovered that the 2'-O-methoxyethyl group, in particular, conferred a remarkable combination of increased resistance to nuclease degradation and enhanced binding affinity to complementary RNA.[2] This broke the previously observed trend where longer 2'-alkoxy chains increased nuclease resistance but decreased hybridization affinity.[1] This discovery marked a significant breakthrough, heralding the arrival of second-generation ASO technology with vastly improved therapeutic potential.

The Superior Properties of 2'-O-MOE Modified Oligonucleotides

The introduction of the 2'-O-MOE moiety imparts several key advantages to oligonucleotides, making them more suitable for therapeutic applications. These properties have been extensively characterized and are summarized below.

Enhanced Binding Affinity

The 2'-O-MOE modification pre-organizes the sugar into an RNA-like C3'-endo pucker conformation, which is favorable for binding to A-form RNA duplexes.[2] This results in a significant increase in the thermal stability of the oligonucleotide-RNA duplex, as measured by the melting temperature (Tm).

| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) |

| 2'-O-MOE | +0.9 to +1.7 [3] |

| 2'-O-Methyl (2'-O-Me) | Similar to 2'-O-MOE |

| 2'-Fluoro (2'-F) | ~+2.5 |

| Phosphorothioate (PS) | -0.5 to -1.5 |

Table 1: Comparison of the effect of various 2' modifications on the melting temperature (Tm) of oligonucleotide-RNA duplexes.

Superior Nuclease Resistance

The bulky 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This dramatically increases the half-life of the oligonucleotide in biological fluids and tissues, a critical factor for in vivo efficacy.

| Modification | Relative Nuclease Resistance |

| Unmodified DNA | Low |

| Phosphorothioate (PS) | Moderate |

| 2'-O-Methyl (2'-O-Me) | High |

| 2'-O-MOE | Very High |

Table 2: Qualitative comparison of the nuclease resistance conferred by different oligonucleotide modifications.

Favorable In Vivo Potency and Pharmacokinetics

The combination of high binding affinity and nuclease resistance translates to improved potency in vivo. 2'-O-MOE ASOs have demonstrated robust and sustained target reduction in animal models.[4] The phosphorothioate backbone, often used in conjunction with 2'-O-MOE wings, enhances binding to plasma proteins, which prevents rapid renal clearance and facilitates distribution to various tissues.[4]

| ASO Design (Target: PTEN mRNA in mice) | ED50 (mg/kg) |

| 5-10-5 2'-O-MOE Gapmer | 9.5 [4] |

| 14-mer LNA Gapmer | 2.1 |

| 14-mer S-cEt Gapmer | 2.4 |

Table 3: In vivo potency (ED50) of a 2'-O-MOE gapmer ASO compared to other modified ASOs for the reduction of PTEN mRNA in mouse liver.[4] A lower ED50 value indicates higher potency.

Mechanism of Action: The "Gapmer" Design and RNase H Recruitment

A key application of 2'-O-MOE modifications is in the design of "gapmer" ASOs. These chimeric oligonucleotides typically consist of a central "gap" of 8-16 deoxyribonucleotides flanked by "wings" of 2'-O-MOE modified nucleotides. This design is crucial for harnessing the activity of RNase H, a cellular enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand.

The 2'-O-MOE wings protect the ASO from degradation and increase its binding affinity, while the central DNA gap allows for the recruitment of RNase H1, leading to the specific degradation of the target mRNA and subsequent reduction in protein expression.

Experimental Protocols

Synthesis of 2'-O-Methoxyethyl Phosphoramidites

The synthesis of 2'-O-MOE phosphoramidites is a multi-step process that begins with a protected ribonucleoside. A general, illustrative protocol is outlined below. For detailed procedures, refer to specialized organic chemistry literature.

1. Protection of the 5' and 3' Hydroxyl Groups: The starting ribonucleoside (e.g., uridine) is protected at the 5' and 3' positions, often with silyl ethers or other suitable protecting groups.

2. Alkylation of the 2'-Hydroxyl Group: The free 2'-hydroxyl group is alkylated using a methoxyethylating agent, such as 2-methoxyethyl bromide, in the presence of a strong base (e.g., sodium hydride).

3. Deprotection of the 5' and 3' Hydroxyl Groups: The protecting groups on the 5' and 3' hydroxyls are selectively removed.

4. 5'-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

5. Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final 2'-O-MOE phosphoramidite monomer.

6. Purification: The final product is purified using column chromatography.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

The incorporation of 2'-O-MOE phosphoramidites into oligonucleotides is achieved through automated solid-phase synthesis. The process follows a cyclical four-step procedure for each nucleotide addition.

1. Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane).

2. Coupling: The next 2'-O-MOE phosphoramidite, activated by a reagent like tetrazole, is coupled to the free 5'-hydroxyl group. Coupling times for modified phosphoramidites may be slightly longer than for standard DNA amidites.

3. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Nuclease Degradation Assay

To quantify the nuclease resistance of 2'-O-MOE modified oligonucleotides, a common in vitro assay involves incubating the oligonucleotide in a solution containing nucleases and monitoring its degradation over time.

1. Oligonucleotide Preparation: The 2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate-modified) are typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

2. Incubation: The labeled oligonucleotides are incubated at 37°C in a solution containing nucleases. This can be cell culture medium supplemented with fetal bovine serum (which contains nucleases) or a purified nuclease solution (e.g., S1 nuclease or snake venom phosphodiesterase).

3. Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

4. Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The percentage of intact oligonucleotide at each time point is quantified by autoradiography or fluorescence imaging.

5. Half-life Calculation: The data is plotted to determine the half-life (t₁/₂) of the oligonucleotide under the specific assay conditions.

A Timeline of Innovation

The development of 2'-O-MOE technology has been a journey of continuous innovation, from its initial discovery to its application in multiple approved drugs.

References

- 1. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Guardian Molecule: A Deep Dive into 2'-O-MOE's Enhancement of Nuclease Resistance

For Researchers, Scientists, and Drug Development Professionals

In the realm of oligonucleotide therapeutics, the quest for stability is paramount. Unmodified oligonucleotides are swiftly degraded by ubiquitous nucleases, rendering them ineffective in a biological system. Among the arsenal of chemical modifications developed to combat this challenge, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone technology, significantly enhancing the nuclease resistance and, consequently, the therapeutic potential of oligonucleotides. This in-depth technical guide explores the pivotal role of 2'-O-MOE in conferring stability against nuclease-mediated degradation, providing a comprehensive resource for researchers and drug developers in the field.

The Mechanism of Nuclease Resistance: A Tale of Steric Hindrance

The enhanced stability of 2'-O-MOE modified oligonucleotides stems primarily from the principle of steric hindrance. Nucleases, the enzymes responsible for cleaving the phosphodiester backbone of nucleic acids, possess specific active sites that recognize and bind to the sugar-phosphate backbone. The introduction of the bulky 2'-O-methoxyethyl group at the 2' position of the ribose sugar physically obstructs the access of these nucleases to the phosphodiester linkage.[1] This "guardian" molecule effectively shields the backbone from enzymatic attack, thereby prolonging the oligonucleotide's half-life in biological fluids.

The 2'-O-MOE modification also influences the sugar pucker conformation, favoring an RNA-like C3'-endo conformation. This conformational preference contributes to a more organized and rigid helical structure when the oligonucleotide hybridizes with its target RNA, further enhancing its resistance to nuclease degradation.

Quantitative Assessment of Nuclease Resistance

The remarkable stability conferred by 2'-O-MOE modifications has been extensively documented in numerous studies. The following tables summarize key quantitative data, offering a clear comparison of 2'-O-MOE modified oligonucleotides with their unmodified counterparts and other common modifications.

Table 1: In Vitro Stability of a 20-mer Oligonucleotide in Gastrointestinal and Digestive Tissue Preparations

| Oligonucleotide Chemistry | Percentage of Intact Oligonucleotide after 8 hours |

| Phosphorothioate (PS) ODN | Chain-shortened metabolites only |

| Partial 2'-O-MOE PS | ~50% |

| Full 2'-O-MOE PO | 100% |

| Full 2'-O-MOE PS | 100% |

Data adapted from a study on the presystemic stability of antisense oligonucleotides.[2]

Table 2: Comparative Half-Life of a cMOE Modified Oligonucleotide in a Snake Venom Phosphodiesterase Assay

| Modification | Relative Half-Life Increase |

| MOE-RNA | Baseline |

| LNA | - |

| cEt BNA | >100-fold |

| cMOE BNA | >100-fold |

Data from a study on 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs. The study did not provide a direct numerical comparison for LNA but stated that cEt and cMOE showed vastly improved protection.[3]

Table 3: In Vivo Tissue Half-Life of ASOs with Different 2'-Ribose Chemistries in Mice

| ASO Chemistry | Approximate Tissue Half-Life |

| Locked Nucleic Acid (LNA) | 110-190 hours |

| Constrained Ethyl (cEt) | Similar to LNA |

| 2'-O-Methoxyethyl (2'-O-MOE) | Similar to LNA |

This study demonstrated that the tissue pharmacokinetics are similar between these three modifications.[4]

Experimental Protocols for Assessing Nuclease Resistance

Reproducible and robust experimental protocols are crucial for evaluating the nuclease resistance of modified oligonucleotides. Below are detailed methodologies for commonly employed assays.

Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

-

Oligonucleotide duplex (e.g., 2'-O-MOE modified)

-

Fetal Bovine Serum (FBS)

-

Nuclease-free water

-

RNA loading dye

-

Polyacrylamide gel (e.g., 15%)

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare the oligonucleotide duplex to a final concentration of 50 pmol in 50% FBS in a total volume of 10 µL.

-

Prepare separate tubes for each desired time point (e.g., 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).

-

Incubate the tubes at 37 °C.

-

At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and store at -20 °C.

-

After collecting all time points, thaw the samples on ice.

-

Load the samples onto a 15% polyacrylamide gel. Include a lane with the untreated oligonucleotide as a control.

-

Run the gel at a constant voltage (e.g., 100 V) for 90-120 minutes.

-

Image the gel using a suitable imaging system to visualize the intact oligonucleotide and any degradation products.

-

Quantify the band intensity of the intact oligonucleotide at each time point to determine the degradation kinetics.[5][6]

Snake Venom Phosphodiesterase (SVPD) Assay

This assay utilizes a specific 3'-exonuclease to assess the stability of the 3'-end of an oligonucleotide.

Materials:

-

Oligonucleotide

-

Snake Venom Phosphodiesterase (from Crotalus adamanteus)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)

-

Stop solution (e.g., EDTA)

-

Analytical method (e.g., HPLC, gel electrophoresis)

Procedure:

-

Prepare a reaction mixture containing the oligonucleotide at a defined concentration in the reaction buffer.

-

Initiate the reaction by adding a specific amount of SVPD.

-

Incubate the reaction at 37 °C.

-

At various time points, take aliquots of the reaction and quench the enzymatic activity by adding the stop solution.

-

Analyze the samples using a suitable analytical method to separate and quantify the intact oligonucleotide from its degradation products.

-

Calculate the half-life of the oligonucleotide under these conditions.

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Nuclease Degradation of an Unmodified Oligonucleotide

Caption: Nuclease degradation pathways of oligonucleotides.

Steric Hindrance by 2'-O-MOE Modification

Caption: Mechanism of 2'-O-MOE mediated nuclease resistance.

Experimental Workflow for a Nuclease Resistance Assay

Caption: General workflow for an in vitro nuclease resistance assay.

Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides

Caption: Automated solid-phase synthesis of 2'-O-MOE oligonucleotides.

Conclusion

The 2'-O-methoxyethyl modification represents a significant advancement in the field of oligonucleotide therapeutics, providing a robust solution to the inherent instability of naked nucleic acids. By sterically hindering nuclease activity, 2'-O-MOE modifications dramatically increase the in vivo half-life of oligonucleotides, a critical factor for achieving therapeutic efficacy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and developers, enabling the informed design and evaluation of next-generation oligonucleotide-based drugs with enhanced stability and therapeutic promise.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synoligo.com [synoligo.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: DMT-2'O-MOE-rG(ib) Phosphoramidite in Antisense Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern antisense technology, enabling the development of therapeutic agents with enhanced efficacy and drug-like properties. Among the most successful modifications is the 2'-O-methoxyethyl (2'-MOE) group. DMT-2'O-MOE-rG(ib) Phosphoramidite is a critical building block for incorporating 2'-MOE modified guanosine into antisense oligonucleotides (ASOs). This modification confers several advantageous properties, including increased resistance to nuclease degradation, enhanced binding affinity to target RNA, and improved pharmacokinetic profiles, making it a key component in many ASO-based drug candidates and approved therapies.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase synthesis of antisense oligonucleotides.

Key Properties and Advantages of 2'-MOE Modification

The 2'-O-methoxyethyl modification offers a significant improvement over unmodified oligonucleotides and earlier generation modifications.

-

Increased Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases, which significantly increases the in vivo half-life of the ASO.[1][4][5]

-

Enhanced Binding Affinity: The 2'-MOE modification pre-organizes the sugar moiety into an RNA-like C3'-endo pucker, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the ASO-RNA duplex, increasing the potency of the antisense effect.[1] An increase of 0.9 to 1.6 °C in Tm per modification has been reported.[1]

-

Reduced Immunostimulation: Compared to some other modifications, 2'-MOE ASOs have shown a reduced tendency to stimulate the innate immune system.

-

Favorable Pharmacokinetics: The combination of nuclease resistance and optimized lipophilicity contributes to a longer tissue half-life and desirable distribution of the ASO in the body.[1]

Data Presentation: Comparative Properties of Oligonucleotide Modifications

The following tables summarize key quantitative data comparing 2'-MOE modified oligonucleotides with other common modifications.

| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Nuclease Resistance |

| Unmodified DNA | Baseline | Low |

| Phosphorothioate (PS) | -0.5 | Moderate |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | High |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 [1] | Very High [1] |

| Locked Nucleic Acid (LNA) | +2 to +8 | Very High |

Table 1: Comparison of Physicochemical Properties of Common Antisense Oligonucleotide Modifications.

| Phosphoramidite Type | Recommended Coupling Time (minutes) | Average Coupling Efficiency (%) |

| Standard DNA | 1-2 | >99 |

| 2'-O-Methyl RNA | 2-5 | ~98-99 |

| DMT-2'O-MOE-rG(ib) | 6 [6] | >98 |

Table 2: Typical Coupling Parameters for Different Phosphoramidite Monomers.

Experimental Protocols

The following section provides detailed protocols for the synthesis, purification, and characterization of 2'-O-MOE modified antisense oligonucleotides using this compound.

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-MOE Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a chimeric antisense oligonucleotide with 2'-MOE modified wings and a central DNA gap on an automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Other 2'-MOE and DNA phosphoramidites (A, C, T/U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Ammonium hydroxide/methylamine (AMA) solution

Workflow Diagram:

Caption: Automated solid-phase synthesis workflow.

Procedure:

-

Synthesizer Setup: Load the DNA/RNA synthesizer with the required phosphoramidites, including DMT-2'O-MOE-rG(ib), and all necessary reagents according to the manufacturer's instructions.

-

Sequence Programming: Program the desired oligonucleotide sequence, specifying the positions for 2'-MOE and DNA bases.

-

Synthesis Initiation: Start the synthesis run. The automated cycle consists of the following steps for each nucleotide addition:

-

Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with an acid (e.g., trichloroacetic acid).

-

Coupling: The next phosphoramidite in the sequence, activated by a tetrazole derivative, is coupled to the free 5'-hydroxyl group. For DMT-2'O-MOE-rG(ib) and other 2'-MOE amidites, a coupling time of 6 minutes is recommended.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences).

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with AMA solution at room temperature for approximately 4 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[7]

-

Purification: The crude oligonucleotide solution is purified using reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

-

Characterization: The purity and identity of the final product are confirmed by techniques such as mass spectrometry and capillary gel electrophoresis.

Protocol 2: HPLC Purification of 2'-O-MOE Modified Oligonucleotides

This protocol describes a general method for the purification of 2'-O-MOE ASOs using reverse-phase HPLC.

Materials:

-

Crude deprotected oligonucleotide solution

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

-

Detritylation solution (e.g., 80% acetic acid) if DMT-on purification is performed

Workflow Diagram:

Caption: Reverse-phase HPLC purification workflow.

Procedure:

-

Sample Preparation: Filter the crude oligonucleotide solution to remove any particulate matter.

-

HPLC Setup: Equilibrate the C18 column with the starting mobile phase conditions (typically a low percentage of Mobile Phase B).

-

Injection and Elution: Inject the sample onto the column and start a linear gradient of increasing Mobile Phase B concentration. The hydrophobic DMT group (if retained, "DMT-on") will cause the full-length product to be retained longer than the failure sequences.

-

Fraction Collection: Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

-

DMT Removal (if applicable): If DMT-on purification was performed, treat the collected fractions with an acidic solution to remove the DMT group, followed by neutralization.

-

Desalting: Desalt the purified oligonucleotide using a suitable method such as size-exclusion chromatography or ethanol precipitation.

-

Lyophilization: Lyophilize the final solution to obtain the purified 2'-O-MOE ASO as a white powder.

Protocol 3: Characterization by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the identity of the synthesized 2'-O-MOE ASO.

Materials:

-

Purified 2'-O-MOE ASO

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)